
Levocetirizine dihydrochloride
Descripción general
Descripción
El dihidrocloruro de levocetirizina es un antihistamínico de segunda generación que se utiliza para tratar los síntomas asociados con la rinitis alérgica y la urticaria idiopática crónica . Es el enantiómero R de la cetirizina y tiene una mayor afinidad por el receptor H1 de la histamina . El dihidrocloruro de levocetirizina es conocido por su eficacia en la reducción de los síntomas de alergia como estornudos, secreción nasal y urticaria .
Métodos De Preparación
El dihidrocloruro de levocetirizina se sintetiza mediante una serie de reacciones químicas. El método de preparación implica la oxidación catalítica de la L-hidroxicina utilizando Pd-M/C como catalizador . La levocetirizina resultante se hidroclorina luego para formar dihidrocloruro de levocetirizina, que posteriormente se recristaliza . Este método asegura altas tasas de conversión y alta pureza óptica del producto objetivo .
Análisis De Reacciones Químicas
El dihidrocloruro de levocetirizina se somete a diversas reacciones químicas, entre ellas:
Oxidación: La oxidación catalítica de la L-hidroxicina para producir levocetirizina.
Hidrocloración: La conversión de levocetirizina a dihidrocloruro de levocetirizina mediante la adición de ácido clorhídrico.
Recristalización: La purificación del dihidrocloruro de levocetirizina mediante recristalización.
Los reactivos comunes utilizados en estas reacciones incluyen el catalizador Pd-M/C y el ácido clorhídrico . El principal producto formado a partir de estas reacciones es el dihidrocloruro de levocetirizina .
Aplicaciones Científicas De Investigación
Allergy Management
Levocetirizine is effective in alleviating symptoms associated with allergies, including:
- Watery eyes
- Runny nose
- Sneezing
- Itching (both ocular and nasal)
In clinical studies, levocetirizine has shown significant efficacy in improving quality of life for patients suffering from these symptoms. For instance, a study involving 294 patients with perennial allergic rhinitis demonstrated an 86% improvement in total symptom scores within the first week of treatment compared to placebo .
Chronic Urticaria Treatment
Levocetirizine has been extensively studied for its effectiveness in treating chronic idiopathic urticaria. In a double-blind, placebo-controlled trial, patients receiving levocetirizine reported:
- A marked reduction in itching severity.
- A decrease in the number and size of wheals (hives).
- Improved quality of life scores as measured by the Dermatology Life Quality Index .
The therapeutic effects were observed as early as the first week and persisted throughout the treatment duration, with 53% of patients reporting complete symptom resolution after treatment .
Pharmacological Insights
Levocetirizine's pharmacodynamics indicate that it exhibits rapid onset and prolonged action. It effectively inhibits histamine-induced wheal and flare reactions, demonstrating a higher affinity for H1 receptors compared to its predecessor, cetirizine .
Table 1: Pharmacological Properties of Levocetirizine
Property | Value |
---|---|
H1 Receptor Affinity | Ki = 3 nmol/L |
Onset of Action | Within hours |
Duration of Action | Up to 24 hours |
Common Dosage | 5 mg once daily |
Efficacy in Allergic Rhinitis
A multicenter trial evaluated levocetirizine's effectiveness over eight weeks among patients sensitized to house dust mites. The results indicated significant improvements across all allergy symptoms, including nasal congestion, which is often challenging to treat .
Safety Profile
While generally considered safe, there have been rare reports of adverse effects. A notable case study documented levocetirizine-induced liver injury, highlighting the importance of monitoring liver function during treatment . The patient recovered fully after discontinuation of the drug, emphasizing that while side effects are uncommon, they can occur.
Mecanismo De Acción
El dihidrocloruro de levocetirizina inhibe selectivamente los receptores H1 de la histamina, evitando que la histamina active estos receptores . Esta acción reduce los síntomas como la contracción del músculo liso, el aumento de la permeabilidad vascular y la estimulación de los receptores de la tos . El dihidrocloruro de levocetirizina tiene el doble de afinidad de unión por los receptores H1 en comparación con la cetirizina .
Comparación Con Compuestos Similares
El dihidrocloruro de levocetirizina se compara con otros antihistamínicos como la cetirizina, la loratadina y la hidroxicina .
Cetirizina: La levocetirizina es el enantiómero R de la cetirizina y tiene una mayor afinidad por los receptores H1.
Loratadina: Ambos son antihistamínicos de segunda generación, pero la loratadina es menos probable que cause somnolencia.
Hidroxicina: La hidroxicina se utiliza para la ansiedad y la picazón, pero causa más sedación en comparación con la levocetirizina.
El dihidrocloruro de levocetirizina destaca por su mayor afinidad de unión y sus efectos sedantes reducidos .
Actividad Biológica
Levocetirizine dihydrochloride is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and potential adverse effects based on diverse research findings.
Levocetirizine acts as a selective antagonist of the H1 histamine receptor. By blocking this receptor, it prevents the actions of histamine, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves. This mechanism contributes to its effectiveness in alleviating symptoms associated with allergic responses .
Pharmacokinetics
- Absorption : Following a 5 mg oral dose, levocetirizine achieves a maximum concentration () of approximately 0.27 µg/mL within 0.75 hours (). The area under the curve (AUC) is reported as 2.31 µg*h/mL .
- Distribution : The volume of distribution is about 0.33 L/kg, and plasma protein binding averages around 96% .
- Metabolism : Levocetirizine undergoes minimal hepatic metabolism, which reduces the risk of drug interactions .
In Vitro Studies
Levocetirizine has demonstrated several in vitro biological activities:
- Eosinophil Migration : It inhibits eotaxin-induced eosinophil transendothelial migration through endothelial cell monolayers .
- Adhesion Inhibition : The drug also inhibits eosinophil adhesion to vascular cell adhesion molecule-1 (VCAM-1) and interferon (IFN)-γ-stimulated keratinocytes .
In Vivo Studies
In vivo studies have shown that levocetirizine:
- Improves Renal Function : In diabetic rat models, it ameliorates renal oxidative stress and restores nitric oxide bioavailability, indicating potential renoprotective effects .
- Clinical Efficacy : Multiple clinical trials confirm its effectiveness in reducing symptoms of allergic rhinitis and chronic urticaria. For instance, one study reported significant improvements in pruritus intensity and quality of life scores after four weeks of treatment with levocetirizine compared to placebo .
Case Studies
A notable case study highlighted levocetirizine-induced liver injury in a patient who developed jaundice after two months of treatment. Histological examination revealed portal inflammation and cholestasis, underscoring the need for vigilance regarding potential hepatotoxicity associated with this medication .
Comparative Studies
In comparative studies against other antihistamines like rupatadine:
- Levocetirizine showed a lower percentage decrease in total nasal symptom scores (TNSS) compared to rupatadine (18.02% vs. 36.67%) during treatment for seasonal allergic rhinitis .
- However, it still demonstrated significant efficacy in improving quality of life metrics and reducing work productivity impairment due to allergy symptoms .
Summary of Clinical Trials
Propiedades
Número CAS |
130018-87-0 |
---|---|
Fórmula molecular |
C21H26Cl2N2O3 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |
Clave InChI |
CUSPGNDCPOVPBA-ZMBIFBSDSA-N |
SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
SMILES isomérico |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
SMILES canónico |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Apariencia |
Solid powder |
Pictogramas |
Irritant; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)- acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride cetirizine (R)-form dihydrochloride levocetirizine levocetirizine dihydrochloride levocetirizine hydrochloride levocetrizine UCB-28556 Xusal Xyzal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.